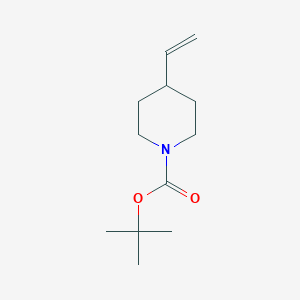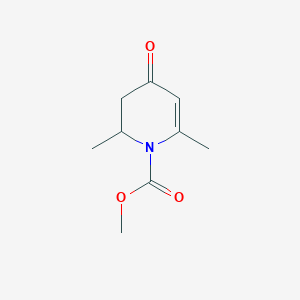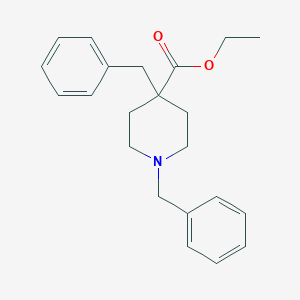
6-(Trifluoromethoxy)quinolin-4-ol
概要
説明
アミカシン(水和物)は、カナマイシンAから誘導された半合成アミノグリコシド系抗生物質です。主にグラム陰性菌と一部のグラム陽性菌が原因の重症感染症の治療に使用されます。 この化合物は、他のアミノグリコシドに耐性を持つ菌株に対して特に有効であり、多剤耐性菌感染症との闘いにおいて重要なツールとなっています .
準備方法
合成経路と反応条件: アミカシンは、カナマイシンAのアミノ基をL-(-)-γ-アミノ-α-ヒドロキシ酪酸でアシル化することにより合成されます。 このプロセスには、カナマイシンAとアシル化剤を制御された条件下で反応させてアミカシンを生成することが含まれます .
工業生産方法: アミカシンの工業生産には、カナマイシンAを生成するためにストレプトマイセス・カナミセチクスを大規模に発酵させ、続いてアシル化による化学修飾を行うことが含まれます。 プロセスは、最終生成物の高収率と高純度を確保するために最適化されています .
化学反応の分析
反応の種類: アミカシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、製薬用途におけるその修飾と機能化に不可欠です。
一般的な試薬と条件:
酸化: アミカシンは、制御された条件下で強い酸化剤を使用して酸化することができます。
還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
生成される主な生成物: これらの反応から生成される主な生成物には、薬理学的特性が強化または変更された修飾されたアミノグリコシド誘導体が含まれます .
4. 科学研究への応用
アミカシン(水和物)は、幅広い科学研究への応用を持っています。
化学: アミノグリコシド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されています。
生物学: 細菌の耐性機構と新しい抗生物質の開発に関する研究に用いられています。
医学: 多剤耐性菌株によるものを含む、重症細菌感染症の治療に臨床現場で広く使用されています。
科学的研究の応用
Amikacin (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat severe bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control processes
作用機序
アミカシンは、細菌の30Sリボソームサブユニットに結合し、mRNA結合部位とtRNA受容部位を阻害することで効果を発揮します。この阻害は、機能不全または毒性のあるタンパク質の生成につながり、最終的に細菌の増殖を阻害し、細胞死を引き起こします。 主な分子標的は、タンパク質合成に関与するリボソームRNAと関連タンパク質です .
類似化合物:
カナマイシン: アミカシンが誘導された親化合物です。
ゲンタマイシン: 作用機序が類似した別のアミノグリコシド系抗生物質です。
トブラマイシン: 同様の細菌感染症の治療に使用されるアミノグリコシドです。
比較: アミカシンは、アミノグリコシド修飾酵素による修飾に抵抗する能力に優れており、カナマイシンやゲンタマイシンなどの他のアミノグリコシドに耐性を持つ菌株に対して有効です。 この耐性は、酵素による不活性化を防ぐL-(-)-γ-アミノ-α-ヒドロキシブチリル側鎖の存在によるものです .
結論として、アミカシン(水和物)は、医学と科学研究において重要な役割を果たす重要な抗生物質です。その独特の特性と酵素による修飾への耐性は、多剤耐性菌感染症との闘いにおいて貴重なツールとなっています。
類似化合物との比較
Kanamycin: The parent compound from which amikacin is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside used to treat similar bacterial infections.
Comparison: Amikacin is unique in its ability to resist modification by aminoglycoside-modifying enzymes, which makes it effective against strains that are resistant to other aminoglycosides like kanamycin and gentamicin. This resistance is due to the presence of the L-(-)-γ-amino-α-hydroxybutyryl side chain, which prevents enzymatic inactivation .
特性
IUPAC Name |
6-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCAVZDSLWEEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379382 | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-87-9 | |
| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-87-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide](/img/structure/B69964.png)





![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
